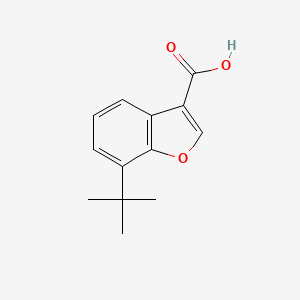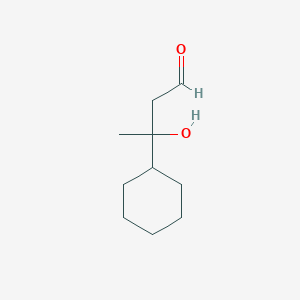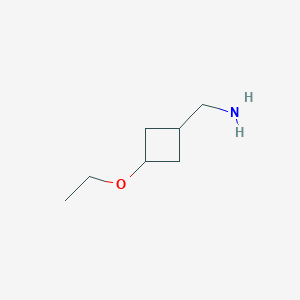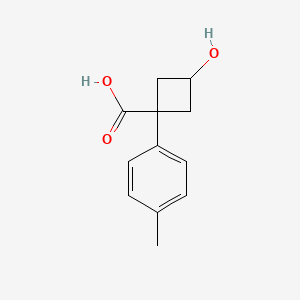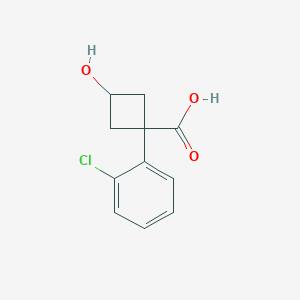![molecular formula C12H10Cl2N2 B6616410 3-chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole CAS No. 1479021-57-2](/img/structure/B6616410.png)
3-chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole is a heterocyclic compound that is used in a variety of scientific research applications. It is a five-membered ring containing two nitrogen atoms and three chlorine atoms. It is synthesized from the reaction of 2-chlorobenzaldehyde and hydrazine hydrate in the presence of a base catalyst. 3-Chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole is an important intermediate in the synthesis of various compounds and has been used in a variety of scientific research applications, including the study of its biochemical and physiological effects.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 3-chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate to form 3-chloro-1-(3-chlorophenyl)but-2-en-1-one, which is then reacted with hydrazine hydrate to form 3-chloro-2-(3-chlorophenyl)hydrazine. This intermediate is then reacted with cyclopentanone to form the final product, 3-chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole.
Starting Materials
3-chlorobenzaldehyde, ethyl acetoacetate, hydrazine hydrate, cyclopentanone
Reaction
Step 1: React 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form 3-chloro-1-(3-chlorophenyl)but-2-en-1-one., Step 2: React 3-chloro-1-(3-chlorophenyl)but-2-en-1-one with hydrazine hydrate in the presence of a base to form 3-chloro-2-(3-chlorophenyl)hydrazine., Step 3: React 3-chloro-2-(3-chlorophenyl)hydrazine with cyclopentanone in the presence of a base to form 3-chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole.
Aplicaciones Científicas De Investigación
3-Chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, including pharmaceuticals, pesticides, and dyes. It has also been used in the study of its biochemical and physiological effects. It has been used to study the effects of various drugs on the central nervous system, as well as the effects of various compounds on the immune system. In addition, it has been used in the study of the effects of various compounds on cancer cells.
Mecanismo De Acción
3-Chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole is a heterocyclic compound that acts as a ligand for a variety of proteins. It binds to the active sites of proteins, such as enzymes, and modulates their activity. It can also act as an inhibitor of enzymes, preventing them from catalyzing a reaction. In addition, it can act as an agonist of receptors, activating them and causing them to initiate a response.
Efectos Bioquímicos Y Fisiológicos
3-Chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties. It has also been found to have antioxidant and neuroprotective effects. In addition, it has been found to have an effect on the central nervous system, modulating the release of neurotransmitters such as serotonin and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-Chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole in lab experiments has several advantages. It is relatively easy to synthesize, and can be used in a variety of experiments. It is also relatively inexpensive and easy to obtain. However, there are also some limitations to its use in lab experiments. It has a relatively short half-life, and can be degraded by light and heat. In addition, it can be toxic if ingested, and can cause skin irritation if it comes in contact with skin.
Direcciones Futuras
There are a variety of potential future directions for the use of 3-Chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole. It could be used in the synthesis of new compounds, such as pharmaceuticals, pesticides, and dyes. It could also be used in the study of its biochemical and physiological effects, such as its effects on the central nervous system and its effects on cancer cells. In addition, it could be used to develop new drug delivery systems, or to develop new drugs that target specific proteins. Finally, it could be used to develop new treatments for various diseases and conditions, such as cancer and neurodegenerative diseases.
Propiedades
IUPAC Name |
3-chloro-2-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c13-8-3-1-4-9(7-8)16-12(14)10-5-2-6-11(10)15-16/h1,3-4,7H,2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBPXQTVBOUQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


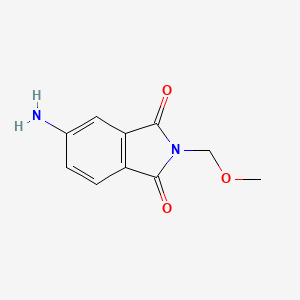


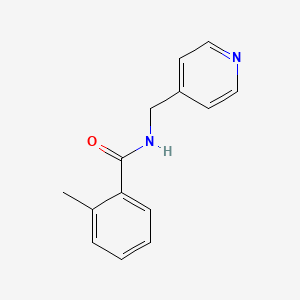
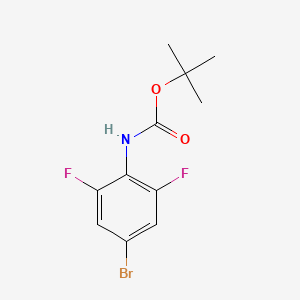
![[1-(aminomethyl)-4-methylcyclohexyl]methanol](/img/structure/B6616362.png)
